molecular formula C20H27BrCl2N2O2 B4189888 N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B4189888
M. Wt: 478.2 g/mol
InChI Key: NYIJVUCCVPYPLR-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group, a bromobenzyl group, and a morpholinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride typically involves multiple steps, including the formation of the benzyloxy and bromobenzyl groups, followed by the introduction of the morpholinyl group. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Azide or thiol-substituted products.

Scientific Research Applications

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride involves its interaction with specific molecular targets. The benzyloxy and bromobenzyl groups may facilitate binding to target proteins or enzymes, while the morpholinyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(benzyloxy)benzyl]-2-(4-morpholinyl)ethanamine: Lacks the bromine atom, resulting in different reactivity and applications.

    N-[2-(benzyloxy)-5-chlorobenzyl]-2-(4-morpholinyl)ethanamine:

Uniqueness

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2.2ClH/c21-19-6-7-20(25-16-17-4-2-1-3-5-17)18(14-19)15-22-8-9-23-10-12-24-13-11-23;;/h1-7,14,22H,8-13,15-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIJVUCCVPYPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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